

Application Notes & Protocols:

Spectrophotometric Determination of Fe^{2+} with 1,10-Phenanthroline

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Compound of Interest

Compound Name: Ferrioxalate

Cat. No.: B100866

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Audience: Researchers, scientists, and drug development professionals.

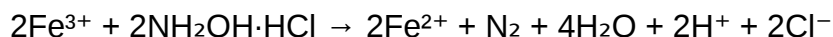
Introduction

The spectrophotometric determination of ferrous iron (Fe^{2+}) using 1,10-phenanthroline is a robust, sensitive, and widely adopted analytical method. This technique is particularly valuable for quantifying low concentrations of iron in various samples, including pharmaceuticals, environmental waters, and biological specimens. The method relies on the formation of a stable, intensely colored orange-red complex between Fe^{2+} and three molecules of 1,10-phenanthroline.^{[1][2][3][4]} The intensity of the color, which is directly proportional to the concentration of Fe^{2+} , is measured using a spectrophotometer. This application note provides a comprehensive protocol for this assay.

Principle of the Method

The quantitative analysis of Fe^{2+} by 1,10-phenanthroline is based on Beer-Lambert's law. The core of this method is the reaction where ferrous ions (Fe^{2+}) chelate with three molecules of the bidentate ligand 1,10-phenanthroline (o-Phen) to form a stable tris(1,10-phenanthroline)iron(II) complex, $[\text{Fe}(\text{phen})_3]^{2+}$.^{[2][3][4]} This complex exhibits a characteristic orange-red color and has a strong absorbance at a maximum wavelength (λ_{max}) of approximately 508 nm.^{[1][2][5]}

To ensure that all iron in the sample is in the ferrous (Fe^{2+}) state for accurate measurement, a reducing agent, typically hydroxylamine hydrochloride, is added to reduce any ferric iron (Fe^{3+}) present.^{[1][2][3]} The reaction is as follows:



The formation of the colored complex is pH-dependent, and a buffer solution, such as sodium acetate, is used to maintain the pH within the optimal range of 2 to 9, ensuring rapid and complete color development.^{[1][2][4]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Fe^{2+} with 1,10-phenanthroline.

Parameter	Value	Reference
Maximum Wavelength (λ_{max})	508 nm	^{[1][2][5]}
Molar Absorptivity (ϵ)	11,100 L mol ⁻¹ cm ⁻¹	^{[1][2][5]}
Optimal pH Range	2 - 9	^{[1][2][4]}
Stoichiometry (Fe^{2+} :phen)	1:3	^{[3][4][5]}
Color of Complex	Orange-Red	^{[3][5]}
Stability of Complex	Stable for extended periods	^{[1][4]}

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, construction of a calibration curve, and analysis of an unknown sample.

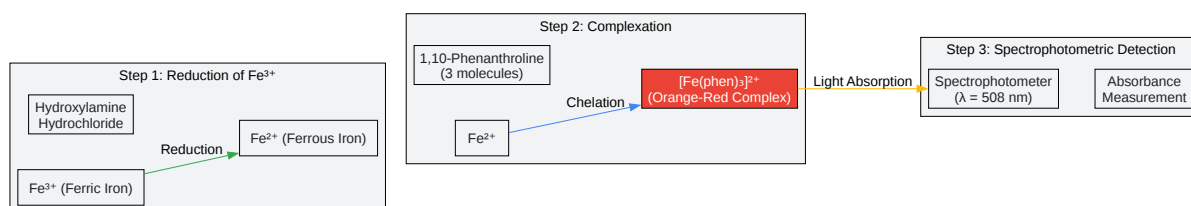
- Reagents:
 - Ferrous Ammonium Sulfate Hexahydrate ($\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2\cdot 6\text{H}_2\text{O}$), analytical grade
 - 1,10-Phenanthroline Monohydrate

- Hydroxylamine Hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium Acetate (CH_3COONa)
- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized or Distilled Water
- Equipment:
 - UV-Vis Spectrophotometer
 - Matched Quartz or Glass Cuvettes (1 cm path length)
 - Volumetric flasks (100 mL and 1000 mL)
 - Pipettes (volumetric and graduated)
 - Analytical balance
 - Beakers and other standard laboratory glassware
- Standard Iron Stock Solution (e.g., 100 ppm Fe):
 - Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.^[3]
 - Dissolve it in a 1000 mL volumetric flask containing about 500 mL of deionized water.
 - Carefully add 2.5 mL of concentrated sulfuric acid.^{[1][2]}
 - Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 μg of Fe per mL (100 ppm).
- 1,10-Phenanthroline Solution (0.1% w/v):
 - Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.^[1]
Gentle warming may be necessary to aid dissolution.
- Hydroxylamine Hydrochloride Solution (10% w/v):

- Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[\[1\]](#)
- Sodium Acetate Buffer Solution (1.2 M):
 - Dissolve 10 g of sodium acetate in 100 mL of deionized water.[\[1\]](#)[\[2\]](#)
- Prepare a series of standard solutions:
 - Pipette appropriate volumes (e.g., 1, 2, 4, 6, 8, 10 mL) of the 100 ppm standard iron stock solution into a series of 100 mL volumetric flasks. This will create standards with concentrations of 1, 2, 4, 6, 8, and 10 ppm Fe.
 - Prepare a "blank" solution by adding only deionized water to a 100 mL volumetric flask.
- Develop the color:
 - To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution.
[\[1\]](#) Swirl to mix.
 - Add 10 mL of the 1,10-phenanthroline solution to each flask.[\[1\]](#) Swirl to mix.
 - Add 8 mL of the sodium acetate buffer solution to each flask.[\[1\]](#)
 - Dilute to the 100 mL mark with deionized water and mix thoroughly.
- Allow for color development:
 - Let the solutions stand for at least 10-15 minutes for the color to fully develop.[\[1\]](#)[\[5\]](#)
- Measure the absorbance:
 - Set the spectrophotometer to the maximum absorbance wavelength (λ_{max}) of 508 nm.
 - Use the blank solution to zero the spectrophotometer.
 - Measure the absorbance of each standard solution.
- Plot the calibration curve:

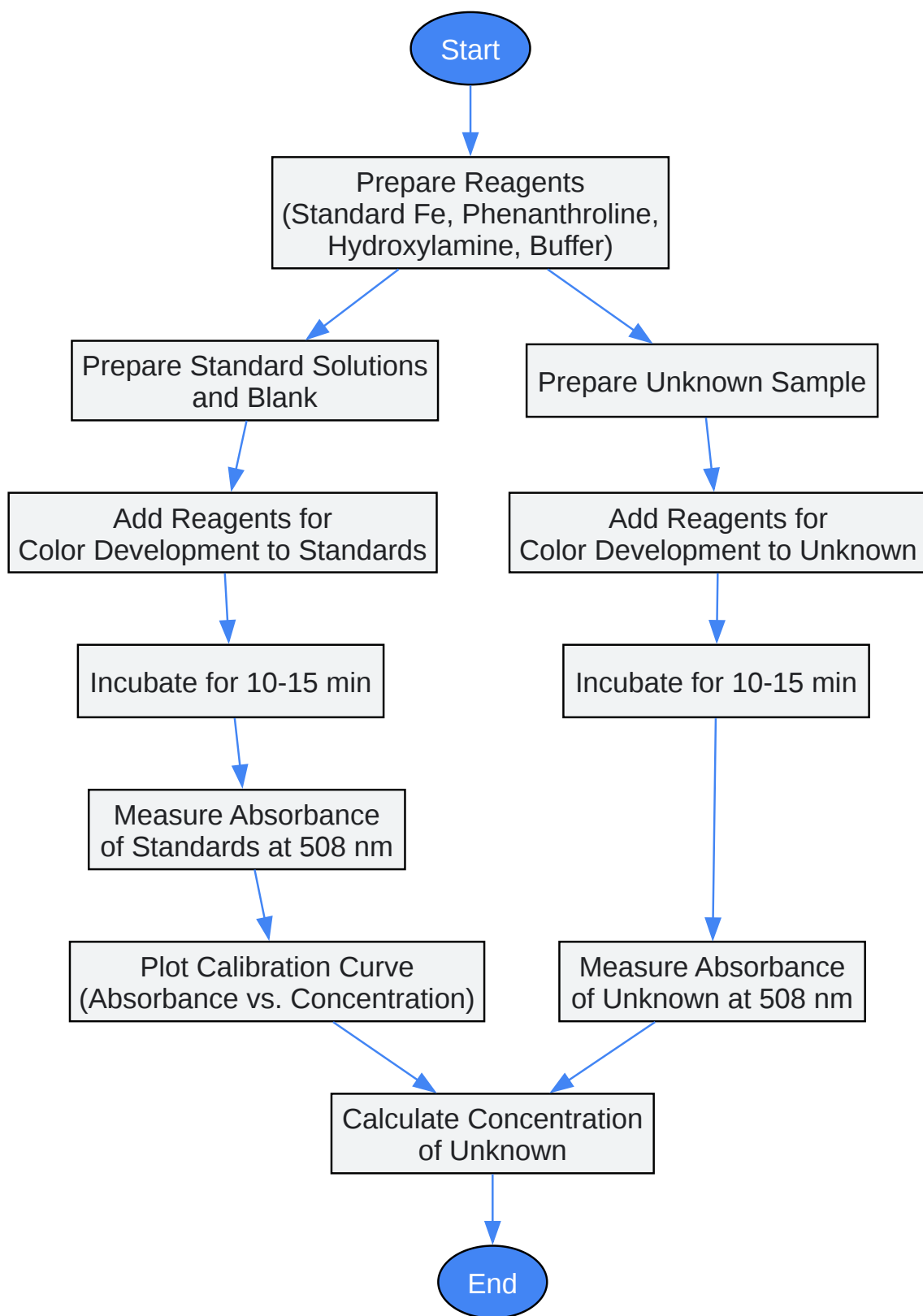
- Create a graph by plotting the absorbance values on the y-axis against the corresponding iron concentrations (in ppm) on the x-axis.
- The resulting plot should be a straight line that passes through the origin, in accordance with Beer-Lambert's law. Determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Sample Preparation:
 - If the sample is a solid, dissolve a precisely weighed amount in a suitable solvent and dilute to a known volume. Acidification may be required to dissolve the iron.
 - If the sample is a liquid, pipette a known volume into a volumetric flask.
 - The final concentration of iron in the solution to be analyzed should fall within the range of the calibration curve. Dilutions may be necessary.
- Color Development and Absorbance Measurement:
 - Take a known volume of the prepared sample solution and place it in a 100 mL volumetric flask.
 - Follow the same color development procedure as described for the standard solutions (section 4.3, steps 2 and 3).
 - Measure the absorbance of the unknown sample at 508 nm against the reagent blank.
- Calculation of Iron Concentration:
 - Using the equation of the calibration curve ($y = mx + c$), where 'y' is the measured absorbance of the unknown sample, solve for 'x' to determine the concentration of Fe^{2+} in the measured solution.
 - Account for any dilution factors used during sample preparation to calculate the concentration of iron in the original, undiluted sample.

Visualizations



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Caption: Principle of Fe²⁺ determination with 1,10-phenanthroline.



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Caption: Experimental workflow for Fe^{2+} determination.

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